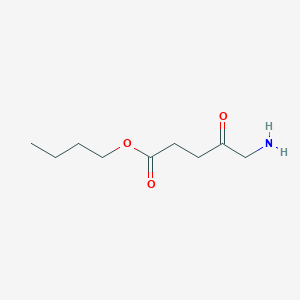![molecular formula C15H8ClN3O2 B12573547 2-Chloro-6H-indolo[2,3-b]quinoxaline-4-carboxylic acid CAS No. 193764-90-8](/img/structure/B12573547.png)
2-Chloro-6H-indolo[2,3-b]quinoxaline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6H-indolo[2,3-b]quinoxaline-4-carboxylic acid is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of this compound makes it a valuable compound in medicinal chemistry and pharmaceutical research.
Méthodes De Préparation
The synthesis of 2-Chloro-6H-indolo[2,3-b]quinoxaline-4-carboxylic acid typically involves the condensation of isatin with o-phenylenediamine in the presence of a suitable catalyst. The reaction is carried out in an acidic medium, such as glacial acetic acid or hydrochloric acid, at reflux temperature . Industrial production methods may involve the use of microwave irradiation or nanoparticle catalysts to enhance the reaction efficiency and yield .
Analyse Des Réactions Chimiques
2-Chloro-6H-indolo[2,3-b]quinoxaline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced indoloquinoxaline derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Applications De Recherche Scientifique
2-Chloro-6H-indolo[2,3-b]quinoxaline-4-carboxylic acid has a wide range of scientific research applications:
Mécanisme D'action
The primary mechanism of action of 2-Chloro-6H-indolo[2,3-b]quinoxaline-4-carboxylic acid involves DNA intercalation. The compound inserts itself between the base pairs of the DNA helix, disrupting the normal processes of DNA replication and transcription. This leads to the inhibition of cell proliferation and induces cell death in cancer cells . The compound also interacts with various molecular targets and pathways involved in viral replication, contributing to its antiviral activity .
Comparaison Avec Des Composés Similaires
2-Chloro-6H-indolo[2,3-b]quinoxaline-4-carboxylic acid can be compared with other indoloquinoxaline derivatives, such as:
6H-indolo[2,3-b]quinoxaline: Similar in structure but lacks the chloro and carboxylic acid groups, resulting in different biological activities.
9-fluoro-6H-indolo[2,3-b]quinoxaline: Contains a fluorine atom instead of chlorine, which can affect its electronic properties and biological activity.
2-(6H-indolo[2,3-b]quinoxalin-6-yl)-1-phenylethan-1-ones: These compounds have additional phenyl groups, which can enhance their binding affinity to DNA and other molecular targets.
The unique combination of the chloro and carboxylic acid groups in this compound contributes to its distinct biological activities and makes it a valuable compound for further research and development.
Propriétés
Numéro CAS |
193764-90-8 |
|---|---|
Formule moléculaire |
C15H8ClN3O2 |
Poids moléculaire |
297.69 g/mol |
Nom IUPAC |
2-chloro-6H-indolo[3,2-b]quinoxaline-4-carboxylic acid |
InChI |
InChI=1S/C15H8ClN3O2/c16-7-5-9(15(20)21)12-11(6-7)17-13-8-3-1-2-4-10(8)18-14(13)19-12/h1-6H,(H,18,19)(H,20,21) |
Clé InChI |
CEXCKIBPXRGBBE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=NC4=CC(=CC(=C4N=C3N2)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{1-(2,4-dichlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N-ethyl-2-hydroxybenzamide](/img/structure/B12573466.png)
![Methyl {5-[(hex-3-en-1-yl)oxy]pentyl}phosphonate](/img/structure/B12573470.png)
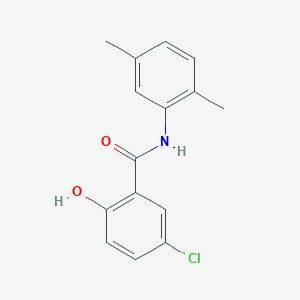

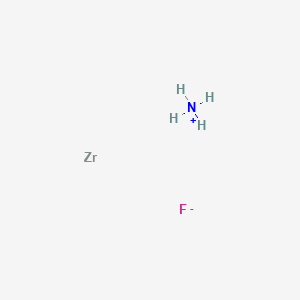
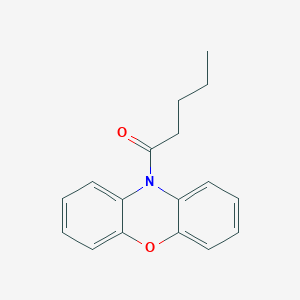
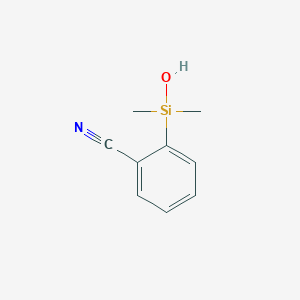
![(2R)-3-methyl-2-[[4-(4-phenylphenyl)phenyl]sulfonylamino]butanoic acid](/img/structure/B12573506.png)
![4,7-Bis[(3-ethynylphenyl)ethynyl]-1,10-phenanthroline](/img/structure/B12573512.png)
![N~1~-[4-(Pyren-1-yl)butyl]ethane-1,2-diamine](/img/structure/B12573518.png)
![2-Pyridinamine, 3-[(4-chloro-3-fluorophenyl)methoxy]-](/img/structure/B12573529.png)
